molecular formula C12H12N4O2 B4057234 2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B4057234
M. Wt: 244.25 g/mol
InChI Key: LAMGAFNICYTMLQ-UHFFFAOYSA-N
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Description

2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.09602564 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on developing new synthetic methods for derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, exploring their potential in various chemical reactions. For instance, studies have investigated the synthesis of urea and thiourea derivatives, examining their pharmacological activities on the central nervous system, cytotoxicity, anti-HIV-1 activity, and antimicrobial effects against various bacteria and fungi (Struga et al., 2007). Another research area has been the reactions of these compounds with dicarboxylic acid anhydrides to prepare hydrazido acids and bis-imides, leading to potential applications in the synthesis of triazole derivatives (Kas’yan et al., 2007).

Applications in Organic Chemistry and Catalysis

The compound and its derivatives have been explored for their roles in organic synthesis and catalysis. Investigations into the ene reactions of triazolinediones with different substrates have highlighted their utility in organic transformations, demonstrating significant isotope effects and proposing new mechanisms for these reactions (Singleton and Hang, 1999). Additionally, the compound's potential as a transition-state mimic for cis-trans interconversion in amide bonds, relevant to peptide and protein folding, has been explored, shedding light on its significance in biochemical processes (Komarov et al., 2015).

Molecular Structure and Chemical Properties

Research has also focused on the molecular structure and chemical properties of derivatives, using spectroscopic methods and quantum chemical calculations. This includes investigations into the molecular structure, reactivity, and docking studies to assess the compound's potential for treating cardiovascular and cerebrovascular diseases (Ranjith et al., 2022). Spectroscopic analyses have provided detailed insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical activity, enhancing our understanding of the compound's electronic structure and its implications for material science and medicinal chemistry (Renjith et al., 2014).

Properties

IUPAC Name

2-methyl-4-(1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-12-8-3-2-7(4-8)9(12)10(17)16(11(12)18)15-5-13-14-6-15/h2-3,5-9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMGAFNICYTMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)N(C2=O)N4C=NN=C4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
2-methyl-4-(4H-1,2,4-triazol-4-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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